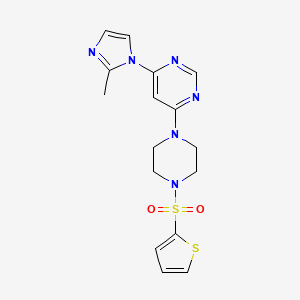
4-(2-methyl-1H-imidazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methyl-1H-imidazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with an imidazole and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-1H-imidazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative, which undergoes nucleophilic substitution reactions to introduce the imidazole and piperazine groups. The thiophene sulfonyl group is often introduced through sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-methyl-1H-imidazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
4-(2-methyl-1H-imidazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(2-methyl-1H-imidazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole and piperazine rings can participate in hydrogen bonding and hydrophobic interactions, while the thiophene sulfonyl group can enhance binding affinity through electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-methyl-1H-imidazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine
- 4-(2-methyl-1H-imidazol-1-yl)-6-(4-(benzylsulfonyl)piperazin-1-yl)pyrimidine
Uniqueness
4-(2-methyl-1H-imidazol-1-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is unique due to the presence of the thiophene sulfonyl group, which can impart distinct electronic properties and enhance its binding interactions in biological systems. This makes it a valuable compound for developing new therapeutic agents and materials.
Propiedades
IUPAC Name |
4-(2-methylimidazol-1-yl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S2/c1-13-17-4-5-22(13)15-11-14(18-12-19-15)20-6-8-21(9-7-20)26(23,24)16-3-2-10-25-16/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOPXVFUVDXQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
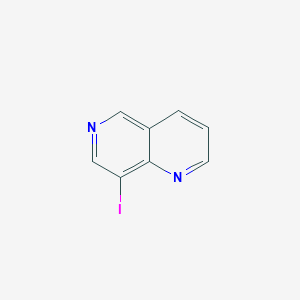
![4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2902334.png)
![2-ethoxy-N-[(4-methoxyphenyl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2902335.png)
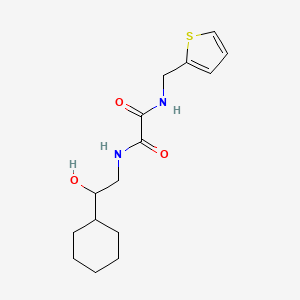
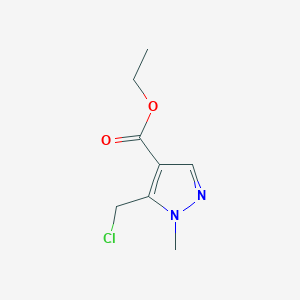

![(E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2902346.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea](/img/structure/B2902347.png)
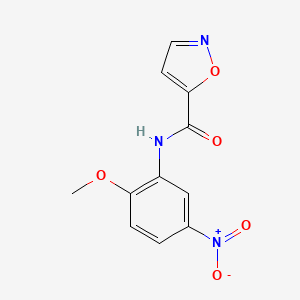
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[(4-methylphenyl)methyl]-1H-indole](/img/structure/B2902350.png)
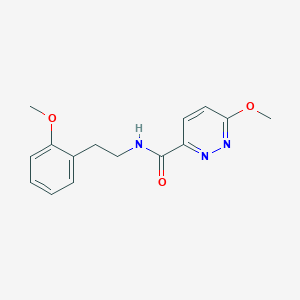
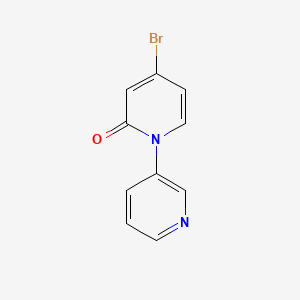
![methyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2902353.png)
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(4-methylbenzenesulfonyl)acetamide](/img/structure/B2902354.png)
